FV 100 N-Fmoc

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine demonstrates the capability of incorporating this amino acid into peptides using Fmoc-chemistry-based SPPS. The process yields a compound that can be chemoselectively glycosylated, facilitating the generation of neoglycopeptides, thereby expanding the accessibility of this synthesis strategy (Carrasco et al., 2003).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their function. For example, the synthesis of N-Fmoc-(2S,3S,4R)-3,4-dimethylglutamine involves specific molecular configurations that are essential for their incorporation into peptides (Çalimsiz & Lipton, 2005). These structures influence the chemical and physical properties of the synthesized compounds.

Chemical Reactions and Properties

N-Fmoc-protected amino acids undergo various chemical reactions, including solid-phase synthesis and selective glycosylation. These reactions are influenced by the specific properties of the N-Fmoc-protected amino acids, such as their reactivity with other compounds and stability under different conditions. The solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids highlights the versatility of these compounds in creating biologically active sequences (Busnel et al., 2005).

Physical Properties Analysis

The physical properties of N-Fmoc-protected amino acids, such as solubility, stability, and melting point, play a significant role in their application in peptide synthesis. These properties are determined by the molecular structure and influence the efficiency of peptide synthesis processes. The preparation of N-Fmoc-protected β2- and β3-amino acids for solid-phase synthesis of β-peptides demonstrates the importance of these physical properties (Guichard et al., 1998).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-Fmoc-protected amino acids are crucial for their use in peptide synthesis. The Fmoc group provides protection for the amino acids during synthesis, which can be removed under specific conditions without affecting the rest of the peptide structure. The efficient preparation of Fmoc-aminoacyl-N-ethylcysteine, a key device for the synthesis of peptide thioesters, showcases the critical role of chemical properties in peptide synthesis (Hojo et al., 2011).

科研应用

微流控细胞计数在藻类生物燃料生产中的应用

埃里克森和希门内斯(2013)的研究详细介绍了一种用于测量藻类细胞光合特性的微流控细胞计数仪。该设备测量前向光散射、叶绿素荧光诱导和亲脂性染料荧光。它计算基于荧光的最大量子产率,报告为Fv/Fm,以量化每个细胞的光化学能量转换。这项技术对于加速藻类生物燃料生产中的研究至关重要,包括菌株发现和生长优化(Erickson & Jimenez, 2013)。

Fmoc-Leu-ψ[CH2-NCS]的结构分析

Pal等人(2015)探索了Fmoc-Leu-ψ[CH2NCS]并观察到可逆的同晶相转变。该研究突出了该化合物中σ孔和π孔之间的相互作用,为其结构和化学性质提供了见解,这对进一步的科学研究可能具有影响(Pal等人,2015)。

用于细胞培养的水凝胶支架

Najafi等人(2020)研究了Fmoc-苯丙氨酸-缬氨酸(Fmoc-FV)水凝胶用于3D细胞培养。该研究侧重于这些水凝胶的结构、力学和生物学特性的表征,展示了它们在再生医学和各种细胞培养应用中的潜力(Najafi et al., 2020)。

Fmoc-三肽在水凝胶形成中的应用

程等人(2010)探讨了Fmoc-三肽的自组装和水凝胶化性质,揭示了基于肽序列的自组装结构之间的显著差异。这项研究为控制水凝胶性质奠定了基础,在各种科学应用中至关重要(Cheng et al., 2010)。

海藻中营养胁迫的评估

谭等人(2019)利用Fv/Fm比作为评估海洋藻类营养胁迫的工具。这种方法有助于了解环境应激因子对浮游植物的影响,这对生态研究和海洋生物学至关重要(Tan et al., 2019)。

高效液相色谱中氨基酸分析

Ou等人(1996)描述了一种改进的方法,用于在高效液相色谱中分离用9-氟代甲基氯甲酸酯(Fmoc)衍生的氨基酸。这种方法对于蛋白质鉴定和生物样品分析至关重要(Ou et al., 1996)。

定制自组装肽用于基因传递

罗德里格斯等人(2016)讨论了Fmoc自组装肽水凝胶如何用作病毒载体基因传递载体。这项研究在治疗蛋白质在各种疾病中的组织再生中具有重要意义(Rodríguez等人,2016)。

用于检测渗透剂和外源素的Fmoc方法

Kunte、Galinski和Trüper(1993)开发了一种使用Fmoc的高效液相色谱法,用于检测嗜盐真细菌中的含氮溶质,包括外源素。这种方法有助于快速筛选微生物中的含氮溶质(Kunte et al., 1993)。

FV-100的药代动力学和安全性

Pentikis et al. (2011) 进行了临床试验,以表征口服 FV-100 的药代动力学和安全性。这项研究有助于了解药物在体内的行为及其潜在的治疗应用 (Pentikis et al., 2011)。

Power Systems for the First Mars Outpost

Littman (1993) 研究了第一个火星前哨基地的潜在电力系统,包括核能、光伏和化学热引擎概念。这项研究对太空探索和在地外环境中发展可持续能源系统至关重要 (Littman, 1993)。

Safety And Hazards

FV-100 was well tolerated by all subjects . The pharmacokinetic and safety profiles of FV-100 support its continued investigation for the treatment of herpes zoster and prevention of postherpetic neuralgia with once-daily dosing and without dose modifications for elderly or renally impaired patients .

未来方向

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This makes it an even more valuable resource for research in the post-genomic world .

性质

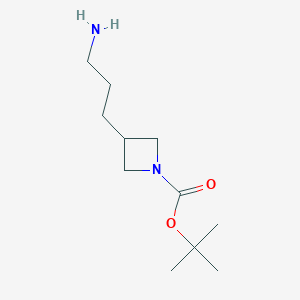

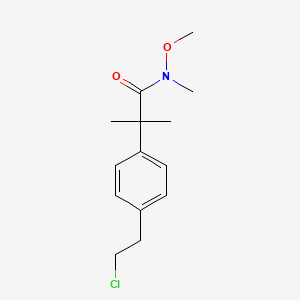

CAS 编号 |

1269409-87-1 |

|---|---|

产品名称 |

FV 100 N-Fmoc |

分子式 |

C₄₂H₄₅N₃O₈ |

分子量 |

719.82 |

同义词 |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。